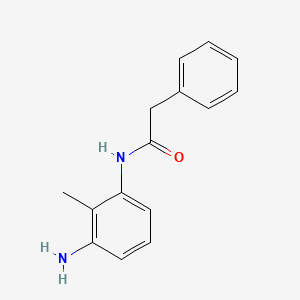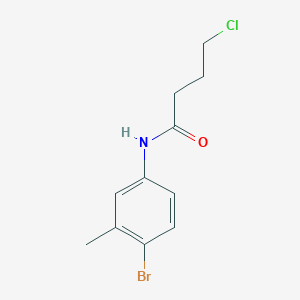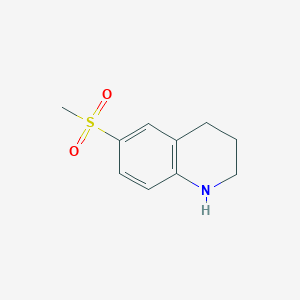
N-(3-Amino-2-methylphenyl)-2-phenylacetamide
Übersicht
Beschreibung
“N-(3-Amino-2-methylphenyl)propanamide” is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “N-(3-Amino-2-methylphenyl)propanamide” is 1S/C10H14N2O/c1-3-10(13)12-9-6-4-5-8(11)7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Molecular Conformations and Supramolecular Assembly Research has focused on the structures of halogenated N,2-diarylacetamides, which include variants similar to N-(3-Amino-2-methylphenyl)-2-phenylacetamide. These studies revealed insights into molecular conformations and supramolecular assembly, highlighting the importance of hydrogen bonds and arene interactions in molecular chains (Nayak et al., 2014).
Synthesis and Analytical Characterization The synthesis and analytical characterization of similar compounds have been explored, contributing to the understanding of their chemical properties and potential applications in various fields, including pharmaceuticals (Wallach et al., 2016).
Efficient Synthesis Methods An efficient method for synthesizing derivatives of N-phenylacetamide, closely related to this compound, was developed. This method emphasizes the potential for streamlined production of similar compounds (Srivani et al., 2018).
Anticancer Activity and Molecular Docking Studies Research involving derivatives of N-phenylacetamide demonstrated their potential anticancer activities. These studies included molecular docking analyses to understand the interaction of these compounds with biological targets, which is crucial for drug development (Konidena et al., 2018).
Chemoselective Acetylation in Drug Synthesis The chemoselective acetylation of aminophenol to N-(2-hydroxyphenyl)acetamide, a process related to the synthesis of this compound, has been studied for its role in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).
Synthesis Under Microwave Irradiation The synthesis of related compounds under microwave irradiation has been explored, demonstrating the potential for more efficient production methods in pharmaceutical manufacturing (Chang-chu, 2014).
Molecular Structure and Hydrogen Bonding Analysis Studies on the molecular structure and hydrogen bonding of closely related compounds provide insights into the physicochemical properties of this compound, which can inform its potential applications (Gowda et al., 2007).
Drug Discovery and Development Research into derivatives of N-phenylacetamide has contributed to drug discovery, particularly in identifying potential treatments for conditions such as generalized epilepsies (Bezençon et al., 2017).
Green Chemistry Applications The application of green chemistry principles in the synthesis of related compounds, such as the use of aqueous media and nanoparticle catalysts, highlights the potential for environmentally friendly production methods (Kumar et al., 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of N-(3-Amino-2-methylphenyl)-2-phenylacetamide are currently unknown . This compound is structurally similar to other amides, which are known to interact with various proteins and enzymes in the body
Mode of Action
Based on its structural similarity to other amides, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets .
Eigenschaften
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-13(16)8-5-9-14(11)17-15(18)10-12-6-3-2-4-7-12/h2-9H,10,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOSEVRXIVRKNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072060.png)


![(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3072071.png)
![1-[(2-Bromophenyl)methyl]-1,4-diazepane](/img/structure/B3072079.png)






![N-[(2-Chloro-4-fluorophenyl)methyl]cyclopropanamine](/img/structure/B3072121.png)